molecular formula C10H16O4 B2684943 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid CAS No. 155454-33-4

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Cat. No.: B2684943
CAS No.: 155454-33-4
M. Wt: 200.234
InChI Key: SFJNIGJEGNLHBQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a cyclopropyl ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid typically involves the introduction of the tert-butoxy group and the cyclopropyl ring into the propanoic acid backbone. One common method involves the reaction of tert-butyl alcohol with a suitable cyclopropyl-containing precursor under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclopropyl ring introduces strain into the molecule, making it more reactive under certain conditions. These features enable the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is unique due to the combination of its tert-butoxy group and cyclopropyl ring. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-cyclopropyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJNIGJEGNLHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155454-33-4
Record name 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid
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